

Optimizing Cyclopiazonic acid concentration for SERCA inhibition without cytotoxicity

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Compound of Interest		
Compound Name:	Cyclopiazonic acid	
Cat. No.:	B7805369	Get Quote

Welcome to the Technical Support Center for **Cyclopiazonic Acid** (CPA) Applications. This guide provides troubleshooting advice, frequently asked questions, and standardized protocols to assist researchers in optimizing **Cyclopiazonic acid** (CPA) concentration for effective Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) inhibition while minimizing cytotoxicity.

Frequently Asked Questions (FAQs)

Q1: What is Cyclopiazonic acid (CPA) and what is its mechanism of action on SERCA?

Cyclopiazonic acid is a mycotoxin produced by fungi of the Aspergillus and Penicillium genera.[1] It is a highly specific and potent inhibitor of the Sarco/Endoplasmic Reticulum Ca2+-ATPase (SERCA) pump.[1][2][3] CPA functions by locking the SERCA pump in a specific conformation, which interferes with ATP-induced conformational changes necessary for calcium transport.[1][3] This inhibition prevents the reuptake of Ca2+ from the cytosol into the sarcoplasmic or endoplasmic reticulum (SR/ER), leading to an increase in cytosolic Ca2+ concentration and the depletion of intracellular Ca2+ stores.[1][4] The interaction is reversible, with toxic effects typically fading within a few days.[1]

Q2: What is the generally effective concentration range for SERCA inhibition by CPA?

The effective concentration for SERCA inhibition is typically in the nanomolar to low micromolar range. The half-maximal inhibitory concentration (IC50) for SERCA is reported to be approximately 0.6 μΜ.[5] In functional assays, concentrations from 0.1 μM to 20 μM have been



used to achieve significant SERCA inhibition.[6][7][8] For example, a concentration of 10 μM CPA can induce a marked increase in intracellular Ca2+ by inhibiting SERCA.[4]

Q3: At what concentrations does CPA typically become cytotoxic?

CPA's cytotoxicity is cell-line dependent and varies with exposure time.[9][10] For instance, in human monocytic leukemia (THP-1) cells, cytotoxic effects were observed at concentrations as low as 0.00445 nM after 48 hours of exposure.[9][10] In human neuroblastoma SH-SY5Y cells, significant cytotoxic effects were seen starting from 400 nM after 24 and 48 hours.[9][10] It is crucial to determine the cytotoxic threshold for the specific cell line used in your experiments.

Q4: Is the cytotoxic effect of CPA reversible?

The toxic effects of CPA, particularly its inhibition of SERCA, are generally considered reversible.[1] However, prolonged exposure to high concentrations can lead to irreversible cellular damage, including apoptosis, through sustained disruption of Ca2+ homeostasis.[11]

Q5: What are the key experimental factors that can influence the optimal CPA concentration?

Several factors can affect the apparent potency and toxicity of CPA:

- Cell Type: Different cell lines exhibit varying sensitivities to CPA.[9][12][13]
- Exposure Time: Cytotoxicity is often time-dependent, with lower concentrations becoming toxic over longer incubation periods.[9][10]
- ATP Concentration: ATP can compete with CPA for binding to SERCA, potentially reducing the inhibitory effect of CPA at higher ATP levels.[1][3]
- Assay Conditions: The pH, temperature, and buffer composition of the experimental medium can influence both SERCA activity and CPA stability.

Data Summary

Table 1: Effective Concentrations of CPA for SERCA Inhibition



Parameter	Concentration	Context	Source
IC50	~0.6 μM	Inhibition of sarcoplasmic/endopla smic reticulum Ca2+-ATPase (SERCA).	[5]
Stoichiometric Inhibition	6-8 nmol/mg protein	Essentially complete inhibition of ATPase activity at low ATP concentrations (0.5-2 μM).	[3]
Functional Inhibition	10 μΜ	Used to induce a marked increase in intracellular Ca2+ in Human Umbilical Vein Endothelial Cells (HUVEC).	[4]
Functional Inhibition	20 μΜ	Used for maximal inhibition of SERCA in muscle tissue of freshwater mussels.	[6]
Functional Inhibition	0.1 - 20 μΜ	Range of concentrations used to assess concentration-dependent SERCA inhibition.	[6]

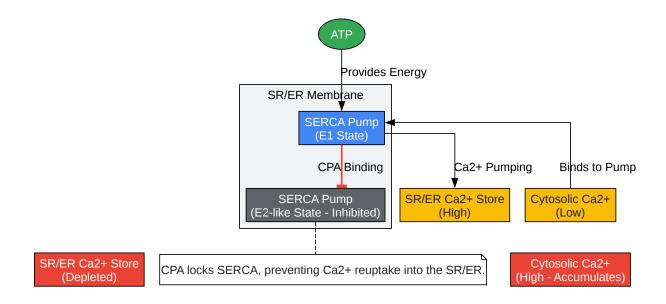
Table 2: Cytotoxic Concentrations (IC50) of CPA in Various Human Cell Lines (48h Exposure)



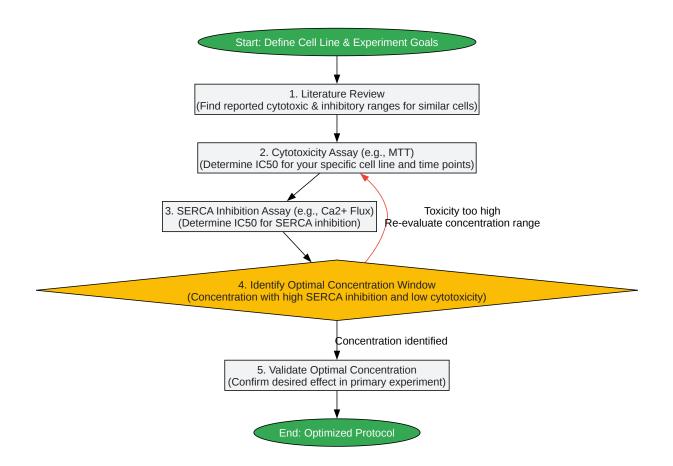
Cell Line	IC50	Source
Monocytes	8.5 x 10 ⁻⁸ M (85 nM)	[12][13]
THP-1 (monocytic leukemia)	1.75 x 10 ⁻⁷ M (175 nM)	[12][13]
Caco-2 (intestinal)	>1.25 x 10 ⁻⁷ M (>125 nM)	[12][13]
CD34+	>1.25 x 10 ⁻⁷ M (>125 nM)	[12][13]
SH-SY5Y (neuroblastoma)	4.37 x 10 ⁻⁷ M (437 nM)	[9][14]

Visual Guides and Workflows Mechanism of SERCA Inhibition by CPA









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